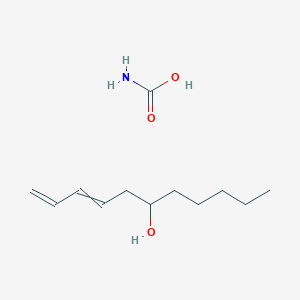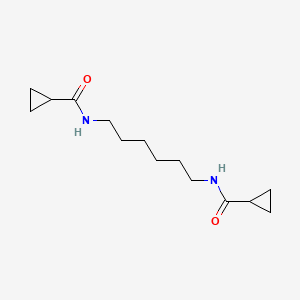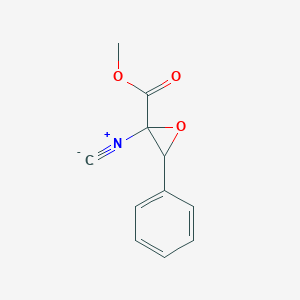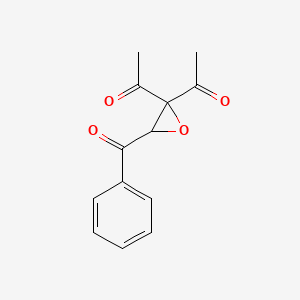
2,2-Dinitrobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dinitrobutan-1-ol is an organic compound characterized by the presence of two nitro groups (-NO2) attached to the second carbon of a butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dinitrobutan-1-ol typically involves the nitration of butanol derivatives. One common method is the nitration of 2-nitrobutan-1-ol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent decomposition and ensure the selective formation of the dinitro compound .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced monitoring systems ensures the efficient and safe production of the compound. Optimization of reaction parameters, such as temperature, concentration, and reaction time, is crucial for maximizing yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dinitrobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid (Fe/HCl).
Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of 2,2-dinitrobutanal or 2,2-dinitrobutanoic acid.
Reduction: Formation of 2-amino-2-nitrobutan-1-ol or 2,2-diaminobutan-1-ol.
Substitution: Formation of 2,2-dinitrobutyl chloride.
Aplicaciones Científicas De Investigación
2,2-Dinitrobutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dinitrobutan-1-ol involves its interaction with molecular targets through its nitro and hydroxyl functional groups. The nitro groups can participate in redox reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic substitution. These interactions can affect various biochemical pathways and molecular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrobutan-1-ol: Contains only one nitro group and exhibits different reactivity and properties.
2,2-Dinitropropane: Similar structure but lacks the hydroxyl group, leading to different chemical behavior.
2,2-Dinitroethanol: Shorter carbon chain, affecting its physical and chemical properties.
Uniqueness
2,2-Dinitrobutan-1-ol is unique due to the presence of both nitro groups and a hydroxyl group on the same molecule.
Propiedades
Número CAS |
89367-74-8 |
|---|---|
Fórmula molecular |
C4H8N2O5 |
Peso molecular |
164.12 g/mol |
Nombre IUPAC |
2,2-dinitrobutan-1-ol |
InChI |
InChI=1S/C4H8N2O5/c1-2-4(3-7,5(8)9)6(10)11/h7H,2-3H2,1H3 |
Clave InChI |
QPCIFDPWDVENAH-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14383303.png)
![1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride](/img/structure/B14383308.png)


![4-Propoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14383325.png)






![1-Methylbenzo[a]acridine](/img/structure/B14383357.png)


